Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 5-amino-1,3,4-thiadiazole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of N-substituted thiadiazole derivatives.
Scientific Research Applications
Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Used as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
Uniqueness
Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance its effectiveness as a corrosion inhibitor and its potential as a therapeutic agent .
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-7(2,3)12-5(11)4-9-10-6(8)13-4/h1-3H3,(H2,8,10) |
InChI Key |
SLAZBYMVHNIRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(S1)N |
Origin of Product |
United States |
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